molecular formula C22H23N3O6S2 B11087532 ethyl 2-{[({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11087532
M. Wt: 489.6 g/mol
InChI Key: VQPNRZJVJOQLFO-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an oxadiazole ring, and a methoxyphenoxy group

Preparation Methods

The synthesis of ETHYL 2-{[2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenol.

    Formation of the thiophene ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents.

    Final coupling: The final step involves coupling the thiophene and oxadiazole intermediates under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

ETHYL 2-{[2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the oxadiazole ring.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions for these reactions include acidic or basic conditions, various solvents, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

ETHYL 2-{[2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Material Science: The thiophene ring system is known for its electronic properties, making this compound of interest for the development of organic semiconductors and other electronic materials.

    Biological Studies: The compound can be used in studies to understand its interactions with various biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in electron transfer processes, affecting cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-{[2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE include:

The uniqueness of ETHYL 2-{[2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of the oxadiazole and thiophene rings, which can confer unique electronic and biological properties.

Properties

Molecular Formula

C22H23N3O6S2

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 2-[[2-[[5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H23N3O6S2/c1-3-29-21(27)19-15-5-4-6-16(15)33-20(19)23-17(26)12-32-22-25-24-18(31-22)11-30-14-9-7-13(28-2)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,23,26)

InChI Key

VQPNRZJVJOQLFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)COC4=CC=C(C=C4)OC

Origin of Product

United States

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